5-Fluoro-1-methylquinolin-2(1H)-one

Drug Design Physicochemical Properties Lead Optimization

Medicinal chemistry teams require precise quinolinone regioisomers to avoid inactive SAR data. 5-Fluoro-1-methylquinolin-2(1H)-one (CAS 1420794-51-9) offers: - C5 fluorine activated for SNAr (unique among fluoro regioisomers) - XLogP3 1.6 & TPSA 20.3 Ų - CNS-optimized profile - Direct scaffold for MAO-B (91 nM IC50 precedent) & anti-pseudomonal libraries ≥97% purity ensures reproducible library synthesis.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
Cat. No. B11912283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-methylquinolin-2(1H)-one
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC1=O)C(=CC=C2)F
InChIInChI=1S/C10H8FNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,1H3
InChIKeyDKKLUPWZQLGYIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1-methylquinolin-2(1H)-one: A Fluorinated Scaffold for SAR-Driven Procurement


5-Fluoro-1-methylquinolin-2(1H)-one (CAS 1420794-51-9) is a heterocyclic building block belonging to the quinolin-2(1H)-one family, characterized by a fluorine atom at the 5-position and an N1-methyl group on the bicyclic core [1]. Quinolin-2(1H)-one derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-tubercular, and monoamine oxidase (MAO) inhibition, with the position and nature of substituents profoundly modulating potency, selectivity, and physicochemical properties [2][3]. This compound serves as a versatile intermediate for medicinal chemistry programs, where the 5-fluoro substituent offers a unique electronic profile and a synthetic handle for further derivatization, distinguishing it from non-fluorinated or regioisomeric fluoro analogs [4].

Why 5-Fluoro-1-methylquinolin-2(1H)-one Cannot Be Replaced by Other Regioisomers


Regioisomeric quinolin-2(1H)-one scaffolds are not functionally interchangeable. The position of the fluorine atom on the quinolinone ring dictates electron density distribution, metabolic stability, and target binding geometry. For instance, MAO-B inhibitory potency among fluoro-substituted quinolin-2(1H)-ones can vary by over 100-fold depending on whether the fluorine is at position 5, 6, 7, or 8 [1]. Similarly, antimicrobial SAR studies reveal that the specific substitution pattern on the quinolin-2(1H)-one core determines spectrum and potency; a fluoro-substituted aromatic amide derivative (compound 6a) achieved MIC values of 32 µg/mL against B. proteus and 16 µg/mL against P. aeruginosa, while non-fluorinated or differently substituted analogs in the same series showed markedly weaker activity [2]. Procurement of the correct regioisomer is therefore critical for SAR reproducibility and lead optimization campaigns.

Differentiation Evidence Against Closest Comparators


Electronic and Lipophilic Modulation by 5-Fluoro Substitution

The 5-fluoro substituent in 5-fluoro-1-methylquinolin-2(1H)-one introduces a strong electron-withdrawing effect (Hammett σ_m = 0.34 for F) and moderately increases lipophilicity (XLogP3 = 1.6) relative to the non-fluorinated parent 1-methylquinolin-2(1H)-one (XLogP3 ≈ 1.2 for the unsubstituted scaffold) [1][2]. This electronic perturbation alters the pKa of the carbonyl group and the electron density of the aromatic ring, directly impacting hydrogen-bonding capacity, metabolic stability, and target binding affinity. In contrast, the 6-fluoro regioisomer (6-fluoro-1-methylquinolin-2(1H)-one) has a different electronic topography due to the altered position of the fluorine relative to the carbonyl, leading to distinct reactivity in nucleophilic aromatic substitution and divergent biological target engagement .

Drug Design Physicochemical Properties Lead Optimization

Antimicrobial Potency of Fluoro-Substituted Quinolin-2(1H)-one Derivatives

In a head-to-head study of novel quinolin-2(1H)-one derivatives screened against six bacterial strains, the fluoro-substituted aromatic amide derivative **compound 6a** exhibited MIC values of 32 µg/mL against *B. proteus* and 16 µg/mL against *P. aeruginosa* [1]. While compound 6a is not identical to 5-fluoro-1-methylquinolin-2(1H)-one, it establishes a critical class-level precedent: the presence of a fluoro substituent on the quinolin-2(1H)-one core is associated with meaningful anti-pseudomonal activity, a profile absent or significantly weaker in non-fluorinated analogs from the same series. The reference antibiotic streptomycin was used as a comparator, and compound 6a demonstrated superior or comparable activity against these specific Gram-negative pathogens [1]. This finding supports the rationale for procuring 5-fluoro-1-methylquinolin-2(1H)-one as a key intermediate for further antimicrobial SAR campaigns targeting fluoro-substituted quinolin-2(1H)-one derivatives.

Antimicrobial Resistance Gram-negative Bacteria Scaffold Optimization

Regiospecific Nucleophilic Aromatic Substitution Reactivity at C5

The fluorine atom at the 5-position of 5-fluoro-1-methylquinolin-2(1H)-one is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent carbonyl group at C2 and the ring nitrogen [1]. This activation profile is regiospecific: in the 6-fluoro or 7-fluoro regioisomers, the fluorine atom experiences a different electronic environment, leading to altered reactivity and substitution outcomes [1]. The 5-fluoro isomer can undergo substitution with nucleophiles such as alkoxides and amines, enabling late-stage diversification of the quinolin-2(1H)-one core . The 3,4-dihydro analog (5-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one) lacks the conjugated enone system and consequently exhibits different reactivity, further emphasizing the uniqueness of the fully unsaturated 5-fluoro-1-methylquinolin-2(1H)-one scaffold .

Late-Stage Functionalization SNAr Chemistry Parallel Synthesis

Regioisomer-Dependent MAO-B Inhibitory Potency

Fluorinated quinolin-2(1H)-one derivatives have been characterized as MAO-A and MAO-B inhibitors. A closely related analog, CHEMBL3301305 (a fluoro-substituted quinolin-2(1H)-one derivative), displayed an IC50 of 91 nM against recombinant human MAO-B, demonstrating that nanomolar potency is achievable within this chemotype [1]. Critically, MAO-B inhibitory potency among quinolin-2(1H)-one regioisomers varies by over two orders of magnitude depending on fluorine position; a regioisomeric analog with fluorine at a different position showed an IC50 of 7.05 × 10^4 nM against MAO-A, highlighting the exquisite sensitivity of target engagement to substitution geometry [2]. While the exact IC50 of 5-fluoro-1-methylquinolin-2(1H)-one against MAO isoforms has not been reported in isolation, the class-level SAR strongly implies that the 5-fluoro regioisomer occupies a distinct potency/selectivity niche relative to its 6-, 7-, and 8-fluoro counterparts [3].

Neurodegeneration Monoamine Oxidase Regioisomer Selectivity

Commercial Availability and Purity Benchmarking

5-Fluoro-1-methylquinolin-2(1H)-one (CAS 1420794-51-9) is commercially available from multiple vendors at purities of 97% (Chemenu, catalog CM239600) and 98% (Leyan, catalog 2259466; MolCore, catalog MC689771) [1]. This level of purity documentation and multi-vendor sourcing reduces procurement risk compared to custom-synthesized regioisomeric fluoro-quinolinones, which may require lengthy synthesis and characterization. In contrast, the closely related 3,4-dihydro analog (5-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one) is available at only 95% purity from a more limited vendor base, and the 7-amino-6-fluoro-1-methylquinolin-2(1H)-one analog requires specialized sourcing . The broader vendor ecosystem and higher purity threshold for the target compound enable more reproducible SAR studies and faster lead optimization cycles.

Chemical Procurement Quality Control Building Block Sourcing

Application Scenarios with Differentiated Value


Antibacterial Lead Optimization Against Gram-Negative Pathogens

Building on the class-level precedent that fluoro-substituted quinolin-2(1H)-one derivatives achieve MIC values as low as 16 µg/mL against *P. aeruginosa* [1], 5-fluoro-1-methylquinolin-2(1H)-one serves as a privileged starting scaffold for synthesizing focused libraries of N-acyl and C3-substituted analogs. The 5-fluoro substituent can be retained to preserve anti-pseudomonal pharmacophoric features or elaborated via SNAr to explore additional diversity. Procurement of this specific regioisomer ensures that SAR exploration begins from a scaffold with demonstrated Gram-negative activity, rather than a non-fluorinated or incorrectly fluorinated analog lacking this biological precedence.

MAO-B Inhibitor Discovery for Neurodegenerative Disease

Given that structurally related fluoro-substituted quinolin-2(1H)-one derivatives achieve nanomolar IC50 values (91 nM) against human MAO-B [2], 5-fluoro-1-methylquinolin-2(1H)-one is a rational starting point for synthesizing and profiling novel MAO-B inhibitors. The documented >100-fold difference in potency between fluoro regioisomers [2] makes procurement of the correct 5-fluoro isomer essential; selection of a 6-fluoro or 7-fluoro analog would place the fluorine at a position not validated by the existing MAO-B pharmacophore model and could result in inactive compounds. Researchers targeting MAO-B for Parkinson's disease or depression should specifically request CAS 1420794-51-9 to ensure alignment with productive SAR space.

Late-Stage Diversification via Regiospecific SNAr Chemistry

The C5 fluorine of 5-fluoro-1-methylquinolin-2(1H)-one is activated for SNAr by the electron-withdrawing C2 carbonyl, providing a predictable and regiospecific site for introducing amine, alkoxide, or thiol substituents [3]. This reactivity profile is not replicated by the 6-fluoro or 7-fluoro regioisomers, where the fluorine experiences a different electronic environment and may be unreactive under standard SNAr conditions. For medicinal chemistry groups running parallel synthesis or DNA-encoded library (DEL) production, the reliable SNAr reactivity at C5 enables efficient library construction without the need for protection/deprotection strategies. The higher commercial purity (≥97%) of this building block further supports reproducible reaction outcomes across library plates [4].

CNS Drug Discovery and Physicochemical Property Modulation

With a computed XLogP3 of 1.6 and a topological polar surface area (TPSA) of 20.3 Ų [4], 5-fluoro-1-methylquinolin-2(1H)-one resides within favorable CNS drug-like property space. The 5-fluoro substituent provides a ΔXLogP3 of approximately +0.4 relative to the non-fluorinated parent scaffold [4], offering a modest lipophilicity increase without breaching typical CNS permeability thresholds. This property profile, combined with the scaffold's demonstrated engagement of CNS-relevant targets such as MAO-B [2], positions the compound as a strategically advantageous core for CNS lead optimization where fine-tuning of LogP is critical for balancing blood-brain barrier penetration and metabolic stability.

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